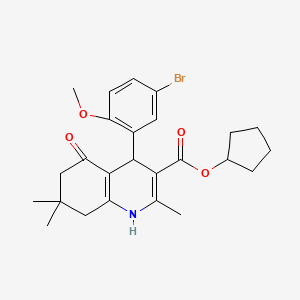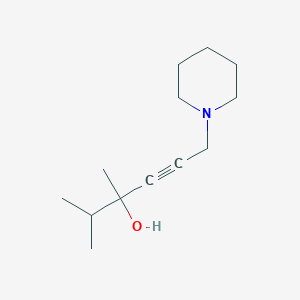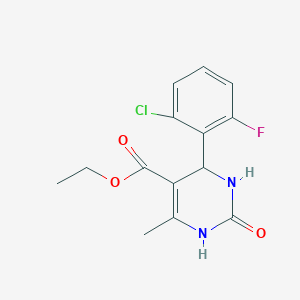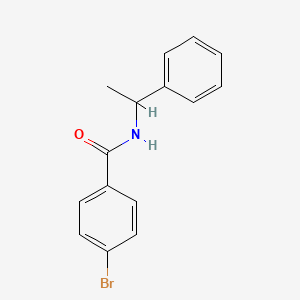![molecular formula C16H16BrClO3 B5241654 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5241654.png)
4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:
Etherification: The formation of the ether linkage involves the reaction of 3-(3-methoxyphenoxy)propyl bromide with the halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as liquid crystals or polymers.
Pharmaceuticals: It may serve as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its molecular structure contributes to the properties of the resulting materials. In pharmaceuticals, the compound’s interactions with biological targets would depend on the specific functional groups and their modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-2-chlorobenzene: A simpler halogenated benzene derivative with similar reactivity but lacking the methoxyphenoxy group.
4-bromo-3-chloro-2-methylaniline: Another halogenated benzene derivative with an amino group instead of the methoxyphenoxy group.
Uniqueness
4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and physical properties. This makes it a versatile intermediate for various applications, distinguishing it from simpler halogenated benzenes.
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-7-6-12(17)10-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKXJBQZAGRRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B5241577.png)
![3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5241578.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5241586.png)


![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl benzoate](/img/structure/B5241602.png)
![3-Methylsulfanyl-6-(4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5241610.png)
![3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5241622.png)
![N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide](/img/structure/B5241639.png)
![5-[(3,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5241645.png)

![1-[3-(3-ethylphenoxy)propyl]pyrrolidine](/img/structure/B5241675.png)

![3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-[4-(PROPAN-2-YL)PHENYL]UREA](/img/structure/B5241687.png)
